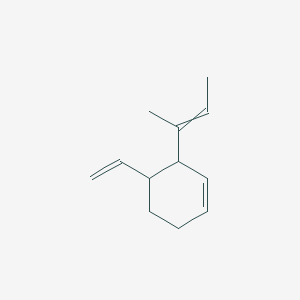
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene is an organic compound with the molecular formula C12H18 It is a derivative of cyclohexene, characterized by the presence of ethenyl and methyl-propenyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene typically involves the alkylation of cyclohexene derivatives. One common method is the reaction of cyclohexene with appropriate alkyl halides under the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes using transition metal catalysts. For example, palladium-catalyzed coupling reactions can be employed to introduce the ethenyl and methyl-propenyl groups onto the cyclohexene ring. These processes are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl or methyl-propenyl groups, especially in the presence of strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium on carbon
Nucleophiles: Alkoxides, amines
Major Products
Oxidation: Epoxides, ketones
Reduction: Ethyl-substituted cyclohexenes
Substitution: Various substituted cyclohexenes depending on the nucleophile used
Scientific Research Applications
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s ethenyl and methyl-propenyl groups can participate in various chemical interactions, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: The parent compound, lacking the ethenyl and methyl-propenyl groups.
4-Methylcyclohexene: Similar structure but with a single methyl group.
3-Ethenylcyclohexene: Contains an ethenyl group but lacks the methyl-propenyl group.
Uniqueness
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene is unique due to the presence of both ethenyl and methyl-propenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C12H18 |
|---|---|
Molecular Weight |
162.27 g/mol |
IUPAC Name |
3-but-2-en-2-yl-4-ethenylcyclohexene |
InChI |
InChI=1S/C12H18/c1-4-10(3)12-9-7-6-8-11(12)5-2/h4-5,7,9,11-12H,2,6,8H2,1,3H3 |
InChI Key |
HEUUNTLAJHBPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1C=CCCC1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


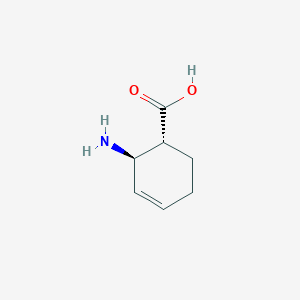
![Octahydro-2,6-methanopyrido[1,2-a]pyrazine](/img/structure/B13802594.png)
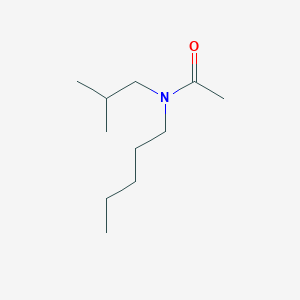
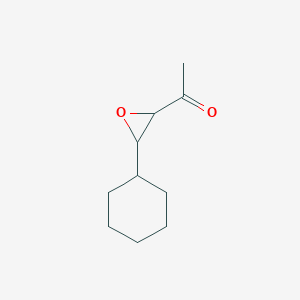
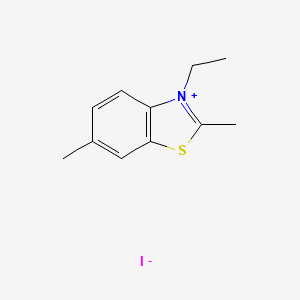
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)

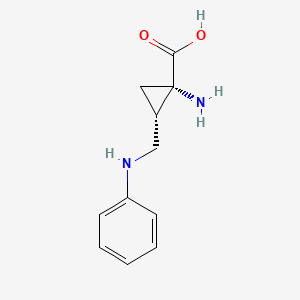
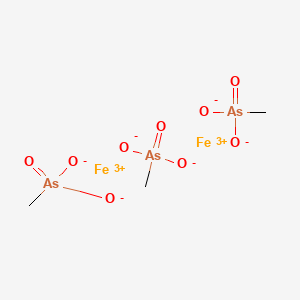
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13802640.png)
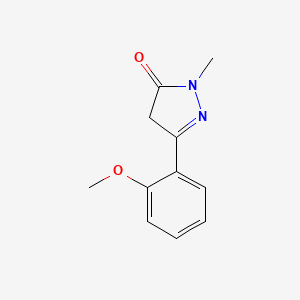
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
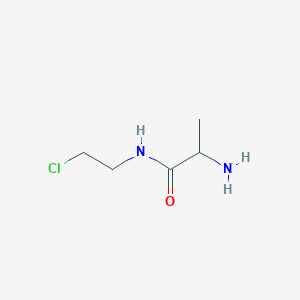
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
